PF-06651481-00

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

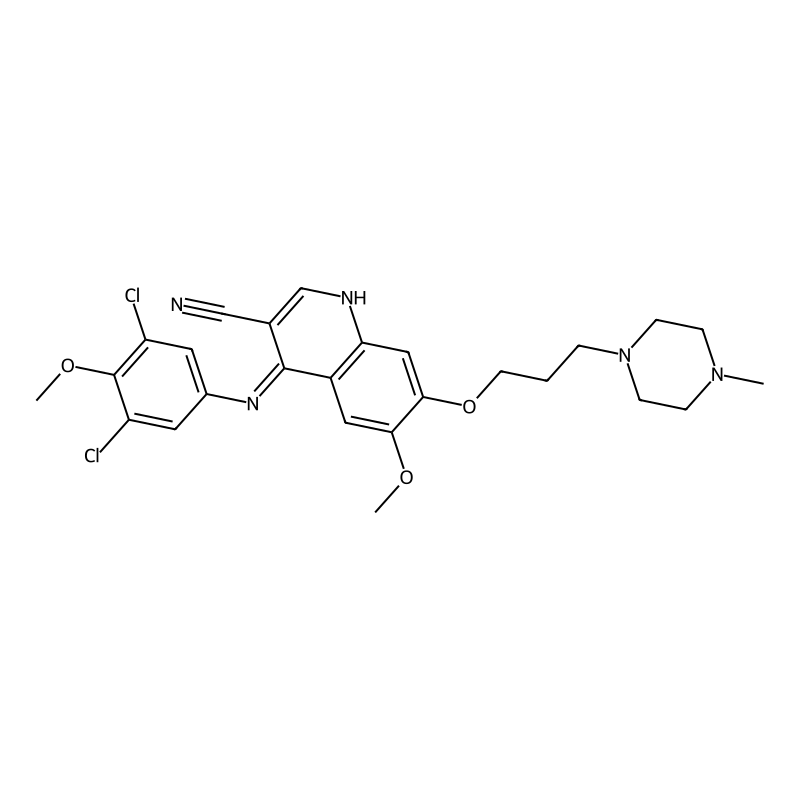

PF-06651481-00, also known as Bosutinib Isomer I, is a chemical compound with significant implications in pharmacology, particularly in oncology. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. It has been identified as a modified steroidal alkylating agent and has shown promise in treating various solid tumors in murine models, including colon and breast cancers. The compound's efficacy is attributed to its ability to suppress tumor growth and enhance survival rates in treated subjects compared to controls.

As an isomer of Bosutinib, PF-06651481-00 likely shares a similar mechanism of action. Bosutinib inhibits the Src and Abl tyrosine kinases, enzymes that play a role in cell growth, proliferation, and survival []. By inhibiting these enzymes, Bosutinib may disrupt cancer cell signaling and potentially lead to cell death. However, the specific mechanism of action of PF-06651481-00 might differ due to its isomeric structure, and further research is needed to elucidate this.

PF-06651481-00 is a specific type of molecule known as a kinase inhibitor. Kinases are enzymes that play a critical role in many cellular processes, including cell growth and division [Source: National Cancer Institute ]. Kinase inhibitors can disrupt these processes, which is why they are being investigated for their potential use in treating cancer.

Chemical Structure and Properties

PF-06651481-00 is an isomer of Bosutinib, a known kinase inhibitor. Isomers are molecules with the same chemical formula but different atomic arrangements [Source: Royal Society of Chemistry ]. The specific properties of PF-06651481-00, such as its bioavailability and potency, compared to Bosutinib are investigated in scientific research.

The biological activity of PF-06651481-00 has been extensively studied, particularly regarding its anti-cancer properties. It has demonstrated significant efficacy against several murine solid tumors, including Colon 26 and B16 melanoma. Research indicates that this compound not only suppresses tumor growth but also increases the lifespan of treated mice significantly compared to untreated controls. Furthermore, it shows potential against specific xenografts, such as LX-1 lung and MX-1 breast tumors.

The synthesis of PF-06651481-00 involves several steps that typically include the formation of key intermediates followed by specific reactions to construct the final compound. While detailed synthetic routes are often proprietary or unpublished, common methods may involve the use of enzymatic desymmetrization techniques or other organic synthesis strategies to achieve the desired structural modifications efficiently.

PF-06651481-00 has potential applications primarily in cancer treatment due to its demonstrated anti-tumor activity. Its ability to target specific cancer types makes it a candidate for further clinical development and research. Additionally, the compound's unique properties may allow it to be explored for use in combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Interaction studies involving PF-06651481-00 focus on understanding how this compound interacts with biological targets at the molecular level. These studies are crucial for determining the pharmacodynamics and pharmacokinetics of the compound, including its binding affinity for various receptors and enzymes involved in cancer progression. Such interactions can inform dosing regimens and help predict potential side effects or drug-drug interactions when used in combination with other therapeutic agents.

Several compounds share structural or functional similarities with PF-06651481-00. Here are some notable examples:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| Bosutinib | 380843-75-4 | A dual Src/Abl inhibitor with anti-cancer properties |

| Imatinib | 152459-95-5 | A well-known tyrosine kinase inhibitor for CML |

| Nilotinib | 641571-10-0 | A potent inhibitor of BCR-ABL used in leukemia |

Uniqueness: PF-06651481-00 is distinguished from these similar compounds primarily by its modified steroidal structure and specific alkylating properties that enhance its anti-tumor activity against a broader range of solid tumors compared to traditional tyrosine kinase inhibitors like Imatinib and Nilotinib. Its unique mechanism may provide alternative therapeutic pathways for patients who do not respond to existing treatments.